4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one
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Overview
Description
4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family Triazines are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves multi-step organic reactions. One common route includes:
Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions.
Introduction of Substituents: The amino group is introduced via amination reactions, while the methoxybenzyl and nitrobenzyl groups are added through alkylation and thiolation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and nitrobenzyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and thiols are employed for substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the methoxybenzyl and nitrobenzyl groups.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Various substituted triazine derivatives can be formed depending on the reagents used.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalysts.
Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific properties.
Biology and Medicine:
Pharmaceuticals: The compound’s triazine core is a common motif in drug design, potentially leading to new therapeutic agents.
Biological Studies: It can be used as a probe to study enzyme interactions and biochemical pathways.
Industry:
Polymers: It can be incorporated into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism of action of 4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
- 4-amino-6-(4-methoxybenzyl)-3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one
- 4-amino-6-(4-methoxybenzyl)-3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one
Comparison: Compared to similar compounds, 4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is unique due to the presence of the nitro group, which can significantly influence its reactivity and biological activity
Properties
IUPAC Name |
4-amino-6-[(4-methoxyphenyl)methyl]-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-27-15-8-4-12(5-9-15)10-16-17(24)22(19)18(21-20-16)28-11-13-2-6-14(7-3-13)23(25)26/h2-9H,10-11,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWRIVVQHLYAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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